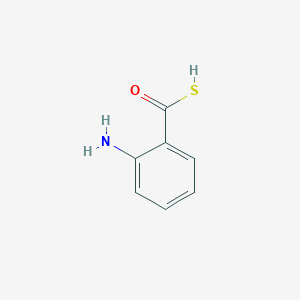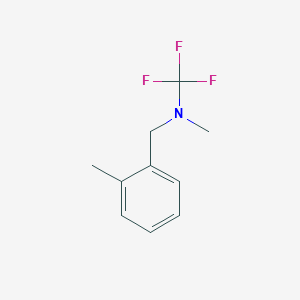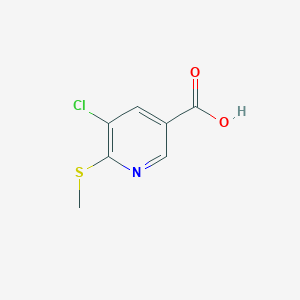
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- is an organic compound with the molecular formula C12H14O2 It is a derivative of butenone, featuring a methoxyphenyl group and a methyl group attached to the butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Buten-1-one, 1-(4-methoxyphenyl)-: A closely related compound with a similar structure but without the methyl group.
2-Buten-1-one, 1-(4-hydroxyphenyl)-3-methyl-: A derivative with a hydroxy group instead of a methoxy group.
2-Buten-1-one, 1-(4-methoxyphenyl)-2-methyl-: A compound with the methyl group attached to a different position on the butenone backbone.
Uniqueness: 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- is unique due to the presence of both a methoxyphenyl group and a methyl group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-8H,1-3H3 |
InChI Key |
CHAXKMMRXJZVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


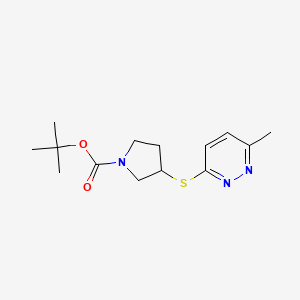
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
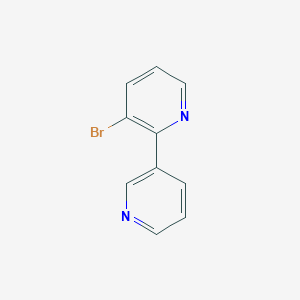
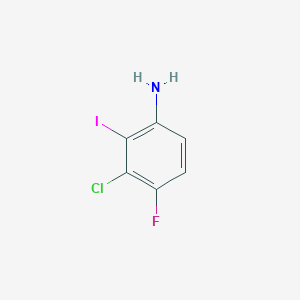
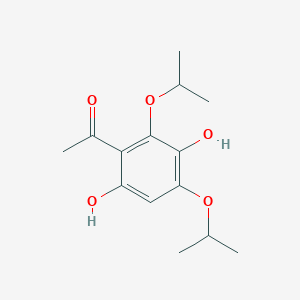
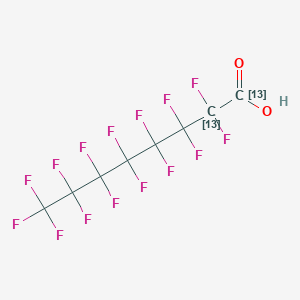

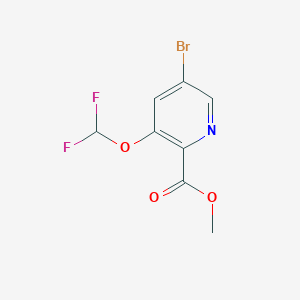
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

